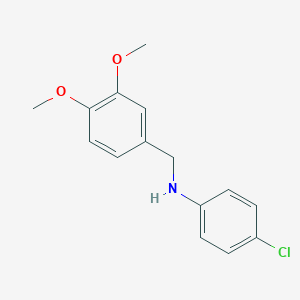
2-(mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Mesitylamino)-2-oxoethyl 9-oxo-9H-fluorene-1-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields such as medicine and material science. This compound is a derivative of fluorene and is commonly referred to as MAFOC in the scientific literature.
Mécanisme D'action
The mechanism of action of MAFOC is not fully understood. However, it has been suggested that MAFOC exerts its biological activities through the regulation of various signaling pathways such as NF-κB, MAPK, and PI3K/Akt. MAFOC has been found to inhibit the activation of these pathways, which are involved in the regulation of various cellular processes such as cell proliferation, apoptosis, and inflammation.
Biochemical and Physiological Effects:
MAFOC has been shown to exhibit various biochemical and physiological effects. It has been found to reduce the production of reactive oxygen species (ROS), which are involved in the pathogenesis of various diseases such as cancer, neurodegenerative diseases, and cardiovascular diseases. MAFOC has also been shown to inhibit the activity of various enzymes such as COX-2 and iNOS, which are involved in the production of pro-inflammatory mediators.
Avantages Et Limitations Des Expériences En Laboratoire
MAFOC has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it exhibits excellent stability under various conditions. MAFOC also exhibits excellent solubility in various solvents, making it easy to handle in the lab. However, one limitation of MAFOC is its relatively low water solubility, which may limit its applications in biological systems.
Orientations Futures
There are several future directions for the research on MAFOC. One direction is the development of MAFOC-based materials for various applications such as optoelectronic devices, sensors, and catalysis. Another direction is the investigation of the mechanism of action of MAFOC and its potential applications in the treatment of various diseases such as cancer and inflammatory diseases. Furthermore, the development of new synthetic routes for MAFOC and its derivatives may lead to the discovery of new compounds with improved properties and biological activities.
Conclusion:
In conclusion, MAFOC is a promising compound with potential applications in various fields such as medicine and material science. Its synthesis method is relatively simple and it exhibits excellent stability and solubility. MAFOC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties, and its mechanism of action is still under investigation. The future directions for the research on MAFOC are diverse, and it is expected that further studies on this compound will lead to the discovery of new materials and therapies with improved properties and efficacy.
Méthodes De Synthèse
The synthesis of MAFOC involves the reaction of 2-aminomethyl-9-oxo-9H-fluorene-1-carboxylate with mesityl chloride in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in high yield after purification using column chromatography.
Applications De Recherche Scientifique
MAFOC has been extensively studied for its potential applications in various fields such as medicine and material science. In medicine, MAFOC has been shown to exhibit anti-inflammatory, antioxidant, and anticancer properties. It has been found to inhibit the growth of various cancer cells such as breast cancer, lung cancer, and colon cancer cells. MAFOC has also been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases.
In material science, MAFOC has been used as a building block for the synthesis of various functional materials such as fluorescent dyes, liquid crystals, and polymers. It has been found to exhibit excellent optical and electronic properties, making it a promising candidate for the development of various optoelectronic devices such as OLEDs and solar cells.
Propriétés
Formule moléculaire |
C25H21NO4 |
|---|---|
Poids moléculaire |
399.4 g/mol |
Nom IUPAC |
[2-oxo-2-(2,4,6-trimethylanilino)ethyl] 9-oxofluorene-1-carboxylate |
InChI |
InChI=1S/C25H21NO4/c1-14-11-15(2)23(16(3)12-14)26-21(27)13-30-25(29)20-10-6-9-18-17-7-4-5-8-19(17)24(28)22(18)20/h4-12H,13H2,1-3H3,(H,26,27) |
Clé InChI |
RZCYEVHJXKETMB-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)NC(=O)COC(=O)C2=CC=CC3=C2C(=O)C4=CC=CC=C34)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




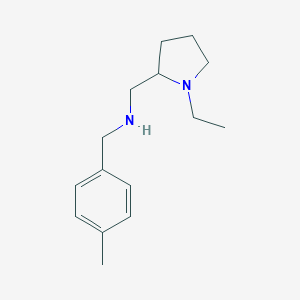
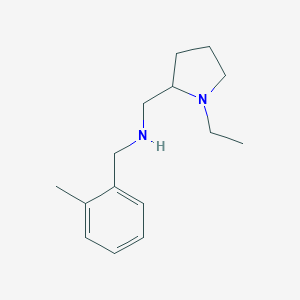
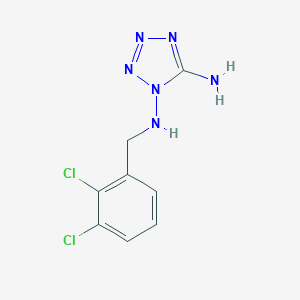
![N-[3-(dimethylamino)propyl]-N-(3-phenyl-2-propynyl)amine](/img/structure/B262723.png)
![2-{[4-(Diethylamino)benzyl]amino}ethanol](/img/structure/B262726.png)

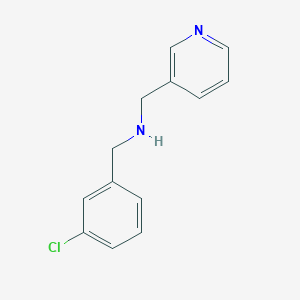


![2-[(3-Chloro-4,5-dimethoxybenzyl)amino]-1-butanol](/img/structure/B262737.png)

![N-(5-bromo-2-methoxybenzyl)-N-[3-(1H-imidazol-1-yl)propyl]amine](/img/structure/B262742.png)
